2-(2,4-Dimethoxyphenyl)-N-methylsuccinimide
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Overview
Description
2-(2,4-Dimethoxyphenyl)-N-methylsuccinimide is an organic compound that belongs to the class of succinimides It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a succinimide ring, with an N-methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-N-methylsuccinimide typically involves the reaction of 2,4-dimethoxybenzylamine with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-Dimethoxybenzylamine+Succinic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)-N-methylsuccinimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-N-methylsuccinimide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-N-methylsuccinimide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzylamine
- 2,4-Dimethoxyphenyl dithiolopyrrolone derivatives
- 2-Methoxyphenyl isocyanate
Uniqueness
2-(2,4-Dimethoxyphenyl)-N-methylsuccinimide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
66064-13-9 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H15NO4/c1-14-12(15)7-10(13(14)16)9-5-4-8(17-2)6-11(9)18-3/h4-6,10H,7H2,1-3H3 |
InChI Key |
PNOVYOUZFAIAIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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